molecular formula C13H14N2O2 B2934636 N-(Cyanomethyl)-5,6-dimethyl-2,3-dihydro-1-benzofuran-2-carboxamide CAS No. 1436167-24-6

N-(Cyanomethyl)-5,6-dimethyl-2,3-dihydro-1-benzofuran-2-carboxamide

Cat. No. B2934636
CAS RN: 1436167-24-6
M. Wt: 230.267
InChI Key: RUUVAXHHGVCUCZ-UHFFFAOYSA-N
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Description

“N-(Cyanomethyl)-5,6-dimethyl-2,3-dihydro-1-benzofuran-2-carboxamide” is a complex organic compound. Based on its name, it likely contains a benzofuran core, which is a type of heterocyclic compound .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds, such as N-cyanoacetamides, can be synthesized through various methods. One common method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates .


Chemical Reactions Analysis

The chemical reactivity of a compound depends on its structure. For instance, cyanoacetamide derivatives are known to be versatile reactants in heterocyclic synthesis . They can react with common bidentate reagents to form a variety of heterocyclic compounds .

Scientific Research Applications

Synthesis of Annulated Heterocycles

This compound is instrumental in the synthesis of various annulated heterocycles, which are core structures in many natural and pharmaceutical compounds. The cyanomethyl group can participate in reactions to form complex structures like chromeno-imidazo pyridines, isoquinolines, and imidazothiazines. These reactions typically proceed under mild conditions, making them suitable for delicate synthesis processes .

Fluorophore Development

N-cyanomethyl derivatives have been used to synthesize compounds that act as effective fluorophores. These fluorophores emit green light with fluorescence quantum yields (FQYs) up to 82%, indicating their potential for use in bioimaging and molecular probes .

Creation of Ionic Liquids

The cyanomethyl group is also a key fragment in the synthesis of ionic liquids, particularly imidazolium nitrate and dicyanamide ionic liquids. These have applications in energetic materials due to their favorable thermal properties, which can be tailored by adjusting the cyanomethyl substituent length .

Thermal Stability Enhancement

In the field of materials science, the thermal stability of a compound is crucial. N-cyanomethyl-2,3-dimethylpyridinium salts show increased thermal stability with longer N-cyanoalkyl substituent lengths. This property is significant for developing materials that require high thermal resistance .

Heterocyclic Intermediate Synthesis

The compound serves as a precursor for the synthesis of many important heterocyclic intermediates. These intermediates, such as indolizines and azepines, are foundational in creating more complex molecules used in medicinal chemistry and material science .

Cyclodesulfurization Reactions

In organic synthesis, cyclodesulfurization is a valuable reaction for creating heterocycles. N-(Cyanomethyl)-5,6-dimethyl-2,3-dihydro-1-benzofuran-2-carboxamide can undergo cyclodesulfurization to yield compounds like N-(5-(cyanomethyl)-1,3,4-oxadiazol-2-yl)benzamide, which has potential applications in drug development .

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, some compounds are used as plant immune inducers, stimulating or priming the endogenous immunity of plants to combat pathogenic invasions .

Safety and Hazards

The safety and hazards of a compound depend on its structure and properties. For instance, N-cyanomethylacetamide is harmful if swallowed . Always refer to the Material Safety Data Sheet (MSDS) for specific safety and hazard information .

Future Directions

The future directions of a compound depend on its potential applications. For instance, synthetic chemical inducers of plant immunity are promising alternatives to conventional pesticides . They stimulate or prime the endogenous immunity of plants to combat pathogenic invasions rather than kill the pathogens directly .

properties

IUPAC Name

N-(cyanomethyl)-5,6-dimethyl-2,3-dihydro-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2/c1-8-5-10-7-12(13(16)15-4-3-14)17-11(10)6-9(8)2/h5-6,12H,4,7H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUUVAXHHGVCUCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)OC(C2)C(=O)NCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(Cyanomethyl)-5,6-dimethyl-2,3-dihydro-1-benzofuran-2-carboxamide

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